1,1-Diphenyl-3-buten-1-ol
Overview
Description
1,1-Diphenyl-3-buten-1-ol is an organic compound with the molecular formula C16H16O. It is characterized by the presence of two phenyl groups attached to a butenol backbone. This compound is known for its unique structure, which combines the properties of both alcohols and alkenes, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diphenyl-3-buten-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 3-buten-2-one to form the desired product. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-3-buten-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,1-Diphenyl-3-buten-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-3-buten-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Diphenyl-2-propen-1-ol
- 1,1-Diphenyl-1-buten-3-ol
- 1,1-Diphenyl-1-propanol
Uniqueness
1,1-Diphenyl-3-buten-1-ol stands out due to its unique combination of an alcohol and an alkene functional group, which allows it to participate in a diverse array of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1,1-diphenylbut-3-en-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-2-13-16(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12,17H,1,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIWONLOVGQSQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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